Benfotiamine Achieves ~11-Fold Higher Plasma Thiamine Bioavailability vs. Thiamine HCl
In a head-to-head pharmacokinetic study in healthy human volunteers, a single oral dose of benfotiamine resulted in a relative bioavailability of thiamine in plasma of 1147.3% ± 490.3% compared to an equivalent dose of thiamine hydrochloride, which was set as the 100% baseline [1]. This demonstrates that benfotiamine delivers more than an order of magnitude greater systemic exposure to thiamine.
| Evidence Dimension | Relative Bioavailability of Thiamine in Plasma |
|---|---|
| Target Compound Data | 1147.3% ± 490.3% |
| Comparator Or Baseline | Thiamine Hydrochloride (set as 100%) |
| Quantified Difference | Approximately 11.5-fold increase in plasma bioavailability |
| Conditions | Randomized, controlled study in healthy Chinese volunteers after a single oral dose. Plasma thiamine levels were measured to calculate relative bioavailability. |
Why This Matters
This large quantitative difference is the primary justification for selecting benfotiamine over thiamine salts in any application where achieving high systemic thiamine levels is the goal.
- [1] Xie, F., Cheng, Z., Li, S., Liu, X., Guo, X., Yu, P., & Gu, Z. (2014). Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. Journal of Clinical Pharmacology, 54(6), 688-695. View Source
